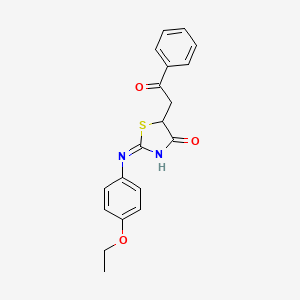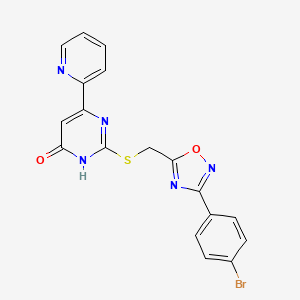
(E)-2-((4-ethoxyphenyl)imino)-5-(2-oxo-2-phenylethyl)thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-((4-ethoxyphenyl)imino)-5-(2-oxo-2-phenylethyl)thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone ring, an imine group, and an ethoxyphenyl substituent, contributes to its potential pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-((4-ethoxyphenyl)imino)-5-(2-oxo-2-phenylethyl)thiazolidin-4-one typically involves the condensation of 4-ethoxyaniline with a suitable thiazolidinone precursor under acidic or basic conditions. The reaction may proceed through the formation of an intermediate Schiff base, which then undergoes cyclization to form the final product. Common reagents used in this synthesis include acetic acid, hydrochloric acid, or sodium hydroxide, and the reaction is often carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the synthesis and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(E)-2-((4-ethoxyphenyl)imino)-5-(2-oxo-2-phenylethyl)thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction of the imine group can yield the corresponding amine derivative.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: As a versatile intermediate in organic synthesis, it can be used to construct more complex molecules.
Biology: The compound’s antimicrobial and anti-inflammatory properties make it a candidate for developing new therapeutic agents.
Medicine: Its potential anticancer activity has been explored in preclinical studies, showing promise as a lead compound for drug development.
Industry: The compound’s unique chemical properties may be utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of (E)-2-((4-ethoxyphenyl)imino)-5-(2-oxo-2-phenylethyl)thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX). In cancer cells, the compound may induce apoptosis or inhibit cell proliferation by targeting key signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds, such as pioglitazone and rosiglitazone, are known for their antidiabetic properties and share the thiazolidinone core structure.
Thiazolidinones: Other thiazolidinone derivatives with varying substituents have been studied for their diverse biological activities.
Uniqueness
(E)-2-((4-ethoxyphenyl)imino)-5-(2-oxo-2-phenylethyl)thiazolidin-4-one stands out due to its specific combination of functional groups, which may confer unique pharmacological properties compared to other thiazolidinone derivatives. Its ethoxyphenyl and phenylethyl substituents may enhance its bioavailability, target specificity, or overall efficacy in various applications.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)imino-5-phenacyl-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-2-24-15-10-8-14(9-11-15)20-19-21-18(23)17(25-19)12-16(22)13-6-4-3-5-7-13/h3-11,17H,2,12H2,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZFCCWEFAGBHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2NC(=O)C(S2)CC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,4,4-trifluorobutanoic acid](/img/structure/B2900962.png)
![4-[(4,5-dichloro-1H-imidazol-1-yl)methyl]benzonitrile](/img/structure/B2900964.png)
![N-{2-[6-(BENZYLSULFANYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL]ETHYL}BENZENESULFONAMIDE](/img/structure/B2900965.png)
![4-{[(Tert-butoxy)carbonyl]amino}-2-(pyren-1-yloxy)butanoic acid](/img/structure/B2900966.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1,3-thiazole-5-carboxylic acid](/img/structure/B2900967.png)
![2-[4-Methyl-5,7-bis(2-methylprop-2-enoxy)-2-oxochromen-3-yl]acetic acid](/img/structure/B2900968.png)
![3-Methoxy-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1h-pyrazol-4-amine hydrochloride](/img/structure/B2900971.png)
![3-Cyclopropyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyridazine](/img/structure/B2900972.png)
![2,9-Dihydroxy-7-methoxy-4-methylnaphtho[1,2-b]furan-3(2h)-one](/img/structure/B2900974.png)

![N-ethyl-4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B2900979.png)


